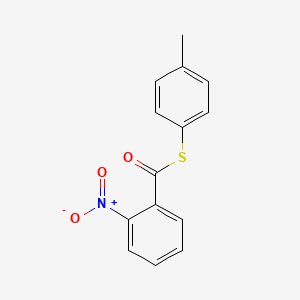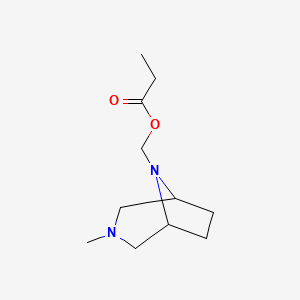
(6-Pyrazol-1-yl-pyridin-2-yl)-quinolin-6-yl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Pyrazol-1-yl-pyridin-2-yl)-quinolin-6-yl-amine is a heterocyclic compound that features a unique structure combining pyrazole, pyridine, and quinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and coordination properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Pyrazol-1-yl-pyridin-2-yl)-quinolin-6-yl-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.
Pyridine Ring Formation: The pyridine ring is introduced via condensation reactions with appropriate reagents.
Quinoline Ring Formation: The quinoline moiety is synthesized through Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of corresponding quinoline N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Chemistry:
Coordination Chemistry: The compound acts as a ligand in coordination complexes with transition metals, exhibiting interesting magnetic and electronic properties.
Biology and Medicine:
Anticancer Research: The compound has shown potential as an inhibitor of certain cancer cell lines, making it a candidate for anticancer drug development.
Antimicrobial Activity: Studies have indicated its effectiveness against various microbial strains, suggesting its use in developing new antimicrobial agents.
Industry:
Wirkmechanismus
The mechanism of action of (6-Pyrazol-1-yl-pyridin-2-yl)-quinolin-6-yl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
(6-Pyrazol-1-yl-pyridin-2-yl)-quinoline: Similar structure but lacks the amine group.
(6-Imidazo[1,2-a]pyridin-6-yl)quinazoline: Another heterocyclic compound with similar biological activities.
Uniqueness:
Structural Features: The presence of both pyrazole and quinoline moieties in a single molecule.
Biological Activity: Enhanced activity due to the combined effects of different functional groups.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Eigenschaften
Molekularformel |
C17H13N5 |
|---|---|
Molekulargewicht |
287.32 g/mol |
IUPAC-Name |
N-(6-pyrazol-1-ylpyridin-2-yl)quinolin-6-amine |
InChI |
InChI=1S/C17H13N5/c1-5-16(21-17(6-1)22-11-3-10-19-22)20-14-7-8-15-13(12-14)4-2-9-18-15/h1-12H,(H,20,21) |
InChI-Schlüssel |
ITTPMGOIZGANNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)NC3=CC4=C(C=C3)N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)



![3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13941819.png)






![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)

